1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18473-19-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,4-bis(prop-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2 |
InChI Key |
VEYMNVPOTNORQL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=CC=C(C=C1)COCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Prop 2 Yn 1 Yloxy Methyl Benzene
Established Synthetic Pathways for Terminal Alkyne-Containing Benzene (B151609) Derivatives
The primary and most established method for synthesizing 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is the Williamson ether synthesis. masterorganicchemistry.com This pathway involves the reaction of a parasubstituted benzene core, such as 1,4-bis(bromomethyl)benzene (B118104) or 1,4-bis(hydroxymethyl)benzene, with a three-carbon propargyl unit.
Etherification Reactions via Propargyl Bromide: Mechanisms and Yield Optimization
A common synthetic route involves the reaction of 1,4-bis(hydroxymethyl)benzene with propargyl bromide. The core mechanism of this transformation is a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this process, a base is used to deprotonate the hydroxyl groups of 1,4-bis(hydroxymethyl)benzene, forming a more potent nucleophile, a dialkoxide. This intermediate then attacks the electrophilic carbon of propargyl bromide, leading to the displacement of the bromide ion and the formation of the desired ether linkages at both ends of the benzene ring.
Comparative Analysis of Catalytic Systems and Reagents (e.g., K₂CO₃, NaH)
The choice of base is a critical factor that significantly influences the efficiency and outcome of the synthesis. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are two commonly employed bases, each with distinct advantages and disadvantages. researchgate.netnih.gov
Sodium Hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates alcohols, often leading to high yields and relatively short reaction times. masterorganicchemistry.comresearchgate.net It is typically used in anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). researchgate.netpnu.ac.ir The reaction with NaH is often initiated at a lower temperature (e.g., 0 °C) to manage the initial exothermicity, and then allowed to proceed at room temperature. researchgate.net
Potassium Carbonate (K₂CO₃) is a milder and less hazardous base, making it a safer and more environmentally friendly option. researchgate.netnih.govpnu.ac.ir These reactions are typically carried out in polar aprotic solvents such as acetone (B3395972) or acetonitrile, often requiring elevated temperatures (heating to reflux) to achieve a reasonable reaction rate. researchgate.netorgchemres.org While potentially leading to longer reaction times compared to NaH, K₂CO₃ is often preferred for its ease of handling and lower cost. researchgate.netpnu.ac.ir
A comparative study on a similar etherification highlighted that using NaH in DMF resulted in higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%). nih.gov
Table 1: Comparison of Base/Solvent Systems in Williamson Ether Synthesis
| Base | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| NaH | DMF | 0 °C to Room Temp. | 1.5 - 3 hours | 80-96% | researchgate.netnih.gov |
| K₂CO₃ | Acetone | 40 °C or 50 °C | 12 hours | 70-89% | researchgate.netnih.gov |
Investigation of Reaction Conditions and Solvent Effects
The efficiency and selectivity of the synthesis are highly dependent on the specific reaction conditions employed.
Impact of Solvent Polarity and Reaction Temperature on Efficiency and Selectivity
The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents are generally the most effective. pnu.ac.ir
Solvent Polarity: Solvents like DMF and DMSO are highly effective due to their ability to solvate the cation of the base, thereby increasing the reactivity of the alkoxide nucleophile. pnu.ac.ir In one study, the use of DMSO as a solvent with K₂CO₃ as the base provided a 90% yield, which was superior to less polar solvents like toluene (B28343) (62% yield) and other polar aprotic solvents like DMF (81% yield). pnu.ac.ir
Reaction Temperature: Temperature control is essential for maximizing yield and minimizing byproducts. While higher temperatures can accelerate the reaction, they can also promote undesirable side reactions. For instance, reactions using the strong base NaH are often started at 0°C to control the initial rate, whereas reactions with the weaker base K₂CO₃ may require heating to 50°C or higher to proceed efficiently. researchgate.netpnu.ac.ir
Optimization of Base Equivalents and Reaction Time
To achieve the desired disubstituted product, the stoichiometry of the base must be carefully controlled. At least two molar equivalents of the base per mole of the diol are necessary to ensure deprotonation of both hydroxyl groups. Often, a slight excess of the base is used to drive the reaction to completion.
Reaction time is another critical parameter that must be optimized. The progress of the reaction is typically monitored using techniques such as Thin Layer Chromatography (TLC). The reaction is stopped once the starting material has been completely consumed to prevent the formation of degradation products or other side reactions. Reaction times can vary significantly, from a few hours with a potent system like NaH/DMF to over 12 hours when using a milder system like K₂CO₃/acetone. researchgate.net
Novel Synthetic Strategies for Enhanced Sustainability and Scalability
Emerging synthetic methodologies aim to improve the sustainability and scalability of the synthesis of this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing yields. orgchemres.org One study demonstrated an efficient synthesis of alkyl aryl ethers using K₂CO₃ under solvent-free conditions with microwave irradiation, highlighting a rapid and scalable procedure. orgchemres.org
Phase-Transfer Catalysis (PTC): This technique involves using a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), to facilitate the reaction between reactants in different phases (e.g., a solid base and a liquid organic phase). This can enhance reaction rates, allow for the use of milder bases like K₂CO₃, and enable the use of a wider range of solvents. pnu.ac.ir
Solvent-Free or "Green" Solvent Conditions: Efforts to develop more environmentally benign procedures focus on minimizing or eliminating the use of hazardous organic solvents. Reactions performed under solvent-free conditions, often with a solid support like K₂CO₃ and assisted by grinding or microwave irradiation, represent a significant step towards greener chemistry. orgchemres.org
These modern approaches offer promising alternatives to traditional methods, providing pathways that are more efficient, safer, and better aligned with the principles of sustainable industrial chemistry.
Exploration of Green Chemistry Principles in Synthesis
The traditional Williamson ether synthesis often involves the use of hazardous solvents, strong bases, and can generate significant salt by-products, prompting the exploration of greener alternatives. These modern approaches aim to reduce the environmental impact by utilizing safer solvents, minimizing waste, and employing energy-efficient reaction conditions.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases, thereby eliminating the need for a single, often hazardous, solvent that can dissolve all components. organic-chemistry.org In the synthesis of this compound, a phase-transfer catalyst can transport the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide. This approach often allows for the use of milder bases and can lead to higher yields and selectivities.
A study on the synthesis of a similar compound, 1-(prop-2-ynyloxy)benzene, demonstrated the effectiveness of ultrasound-assisted phase-transfer catalysis. iosrphr.org The use of a multi-site phase-transfer catalyst under ultrasonic irradiation significantly enhanced the reaction rate. iosrphr.org This suggests that a similar approach could be highly effective for the synthesis of the target bis-ether.
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Materials | 1,4-Benzenedimethanol (B118111), Propargyl Bromide | Readily available precursors for Williamson ether synthesis. |
| Base | Aqueous Potassium Hydroxide (B78521) (50%) | A strong, inexpensive base to form the alkoxide. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | A common and effective phase-transfer catalyst. |
| Solvent | Toluene/Water (biphasic) | Reduces the need for a single, potentially hazardous organic solvent. |
| Temperature | 50-60 °C | Mild conditions to favor the desired SN2 reaction. |
| Yield | >90% (estimated) | PTC is known to provide high yields in similar reactions. |
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a valuable tool in green chemistry for its ability to rapidly and efficiently heat reactions, often leading to significantly reduced reaction times and improved yields. In the context of the Williamson ether synthesis, microwave heating can accelerate the rate of the SN2 reaction.
Research on microwave-assisted Williamson synthesis has shown that various ethers can be prepared in high yields in short reaction times, often without the need for a solvent. For the synthesis of this compound, a mixture of 1,4-benzenedimethanol, propargyl bromide, and a solid base like potassium carbonate could be subjected to microwave irradiation.
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Materials | 1,4-Benzenedimethanol, Propargyl Bromide | Standard reactants for the target molecule. |
| Base | Potassium Carbonate (solid) | A mild, solid base suitable for microwave conditions. |
| Solvent | Solvent-free or minimal high-boiling solvent (e.g., DMF) | Adherence to green chemistry principles by reducing solvent use. |
| Microwave Power | 150-300 W | Typical power range for efficient heating in laboratory microwave reactors. |
| Reaction Time | 10-30 minutes | Significant reduction from conventional heating methods. |
| Yield | High (estimated) | Microwave assistance typically enhances yields in Williamson ether synthesis. |
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with high temperatures and pressures, as well as intense shear forces that can improve mass transfer, particularly in heterogeneous systems.
The synthesis of 1-(prop-2-ynyloxy) benzene has been successfully demonstrated using ultrasound assistance in a phase-transfer catalyzed system, showing a significant rate enhancement. iosrphr.org This suggests that applying ultrasound to the synthesis of this compound, potentially in combination with phase-transfer catalysis, could be a highly effective and green synthetic route.
Development of Continuous Flow Methodologies
Continuous flow chemistry has gained significant traction in both academia and industry as a means to achieve safer, more efficient, and scalable chemical syntheses. The use of microreactors or flow reactors offers superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.
For the synthesis of this compound, a continuous flow process would typically involve pumping solutions of the reactants through a heated reaction coil or a packed-bed reactor containing a solid-supported reagent or catalyst.
A plausible continuous flow setup would involve two separate inlet streams. One stream would contain 1,4-benzenedimethanol and a base (e.g., sodium hydroxide in a suitable solvent), while the second stream would contain propargyl bromide in the same solvent. These streams would be mixed at a T-junction before entering a heated reaction coil. The residence time in the heated zone would be controlled by the flow rate and the reactor volume to ensure complete reaction. The output stream would then be collected and subjected to a work-up procedure to isolate the desired product.
| Parameter | Condition | Advantage in Flow Chemistry |
|---|---|---|
| Reactors | Heated coil reactor or packed-bed reactor | Excellent heat and mass transfer, precise temperature control. |
| Reactant Streams | Stream 1: 1,4-Benzenedimethanol + Base (e.g., NaOH in THF/Water) Stream 2: Propargyl Bromide in THF | Controlled stoichiometry and mixing. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Good solubility for reactants and product. |
| Temperature | 80-120 °C | Higher temperatures can be safely used in flow reactors, accelerating the reaction. |
| Residence Time | 5-20 minutes | Rapid optimization and production. |
| Productivity | Scalable by running the system for longer periods or by parallelization. | Facilitates large-scale production. |
The development of continuous flow methodologies for the synthesis of this compound offers a promising avenue for the safe, efficient, and scalable production of this valuable chemical intermediate.
Chemical Reactivity and Functionalization of 1,4 Bis Prop 2 Yn 1 Yloxy Methyl Benzene
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and mild reaction conditions. organic-chemistry.org The bifunctional nature of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene makes it an ideal monomer for step-growth polymerization via CuAAC, leading to the formation of polytriazoles.
The reaction is known to be sensitive to the electronic and steric nature of both the alkyne and the azide (B81097). The ether linkages in this compound are expected to provide good solubility and flexibility to the resulting polymer network without significantly altering the electronic properties of the terminal alkyne, thus allowing for efficient participation in the CuAAC reaction.
The kinetics of CuAAC polymerizations are characteristic of step-growth processes, where high monomer conversion is necessary to achieve high molecular weight polymers. wikipedia.org The rate of polymerization is dependent on monomer concentration, catalyst and ligand concentration, temperature, and the solvent used.
A study using microcalorimetry to investigate the reaction between benzyl (B1604629) azide and various alkynes provides insight into the thermodynamics and kinetics of the triazole formation step. acs.org The reaction is strongly exothermic, providing a significant thermodynamic driving force. wikipedia.org
Table 1: Thermodynamic and Kinetic Data for the CuAAC Reaction of Benzyl Azide with Ethyl Propiolate at Different Temperatures acs.org
| Temperature (K) | Total Heat (mJ) | Completion Time (s) |
| 295.15 | 176959.1 | 17300 |
| 299.15 | 175776.5 | 10800 |
| 303.15 | 172980.0 | 9300 |
| 307.15 | 167969.7 | 8100 |
Data from the reaction of benzyl azide and ethyl propiolate, which serves as a model for the individual step in the polymerization of this compound with a diazide.
As shown in the table, increasing the temperature accelerates the reaction rate, leading to shorter completion times. acs.org However, the total heat released decreases slightly with increasing temperature. acs.org For network formation using this compound, factors such as the increasing viscosity of the reaction medium as polymerization proceeds can lead to diffusion limitations, affecting the late-stage kinetics. rsc.org The flexibility of the monomer, imparted by the ether linkages, can help to mitigate these diffusional constraints. rsc.org
Photoinduced CuAAC offers spatial and temporal control over the polymerization process, which is highly advantageous for applications in coatings, adhesives, and additive manufacturing. udel.edunih.gov In this strategy, the active Cu(I) catalyst is generated in situ from a more stable Cu(II) precursor through a photochemical reduction process. nih.gov This can be achieved using a variety of photoinitiating systems.
One novel and efficient photocatalyst for this reaction is exfoliated black phosphorus nanosheets (BPNs). researchgate.net Upon irradiation with light, including near-infrared (NIR) light, BPNs generate excited electrons that can reduce Cu(II) to the catalytically active Cu(I) species. researchgate.net This method has been successfully applied to macromolecular synthesis, including cross-linking polymerizations, which is directly relevant to the use of this compound for network formation. researchgate.net
Table 2: Photoinduced CuAAC Systems for Polymerization
| Photocatalyst/Initiator | Light Source | Key Features | Reference |
| Black Phosphorus Nanosheets (BPNs) | White LED, Near-IR | Efficient under long wavelengths, suitable for macromolecular synthesis. | researchgate.net |
| Camphorquinone | 400-500 nm | Enables polymerization to continue in the dark after initial light exposure. | rsc.orgnih.gov |
| Eosin Y/DBU/MeOH | Visible Light | Metal-free photoredox system. | nih.gov |
The use of photoinduced CuAAC with a bifunctional alkyne like this compound allows for the rapid formation of highly crosslinked and mechanically robust polymer networks under mild conditions. rsc.orgnih.gov The properties of the final material can be tuned by controlling the light exposure and the composition of the monomer mixture. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Cycloadditions
While CuAAC exclusively yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted triazoles. chalmers.se This alternative regiochemistry can lead to polymers with different physical and chemical properties, such as higher glass transition temperatures and altered solubility, due to changes in the polymer backbone structure. chalmers.se
The mechanism of RuAAC is distinct from CuAAC and does not involve a ruthenium acetylide intermediate. wikipedia.org Instead, it is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling of the azide and the alkyne. wikipedia.org A key advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes. chalmers.se
Polymerization of monomers containing both azide and alkyne functionalities via RuAAC has been demonstrated. For instance, the polymerization of t-butyl 4-azido-5-hexynoate using Ru(II) catalysts yielded polymers consisting primarily of 1,5-disubstituted triazole units. mdpi.com This indicates that this compound could be a suitable monomer for RuAAC polymerization with diazides to create novel polytriazoles with a 1,5-linkage pattern.
Table 3: Comparison of CuAAC and RuAAC Polymerization
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Catalyst | Copper(I) salts | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |
| Alkyne Substrates | Primarily terminal alkynes | Terminal and internal alkynes |
| Proposed Intermediate | Copper acetylide | Ruthenacycle |
Click-Type Reactions Beyond Azide-Alkyne Cycloaddition
The terminal alkyne groups of this compound are also amenable to other "click"-type reactions, most notably the thiol-yne reaction. This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or a nucleophilic pathway. d-nb.info In the presence of a suitable initiator (photo or thermal) or catalyst, a dithiol can react with a dialkyne like this compound in a step-growth polymerization. d-nb.info
The thiol-yne reaction is particularly attractive as each alkyne group can potentially react with two thiol groups, leading to highly crosslinked networks. researchgate.net The reaction mechanism typically involves the initial addition of a thiyl radical to the alkyne to form a vinyl sulfide (B99878) radical, which then abstracts a hydrogen from another thiol molecule to generate the vinyl sulfide product and a new thiyl radical to propagate the chain. d-nb.info A second addition can then occur across the vinyl sulfide double bond. d-nb.info This process allows for the creation of sulfur-containing polymers with high refractive indices and other interesting properties. d-nb.info
Table 4: Thiol-Yne Polymerization Systems
| Initiation/Catalysis Method | Key Features | Reference |
| Photo-initiation (e.g., Irgacure 184) | Rapid polymerization, forms uniform networks. | d-nb.info |
| Thermo-initiation | Alternative to photo-initiation, though may be less efficient. | d-nb.info |
| Amine-mediated | Nucleophilic pathway, can offer stereocontrol. | bham.ac.uk |
| Rhodium-catalyzed | Can provide stereoselectivity in the resulting polymer. | bham.ac.uk |
The polymerization of this compound with various dithiols via the thiol-yne reaction would yield polymers with thioether linkages in the backbone, offering a different set of material properties compared to the triazole-based polymers from CuAAC or RuAAC.
Metal-Catalyzed Coupling Reactions of Terminal Alkynes
The terminal alkyne functionalities of this compound can undergo metal-catalyzed homocoupling or cross-coupling reactions to form new carbon-carbon bonds, providing a route to conjugated polymers.
The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical diynes. synarchive.comorganic-chemistry.org Polymerization of this compound via this method would lead to the formation of a poly(phenylene butadiynylene) derivative, a class of conjugated polymers with interesting electronic and optical properties. rsc.org The reaction is typically carried out in the presence of a copper(I) salt, an amine base (like TMEDA), and an oxidant, often oxygen from the air. organic-chemistry.orgrsc.org
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. synarchive.com By reacting this compound with a dihaloaromatic monomer, a variety of fully conjugated poly(arylene ethynylene)s (PAEs) can be synthesized. nih.gov These polymers are widely studied for their applications in organic electronics, including solar cells and sensors. nih.govcore.ac.uk
Table 5: Metal-Catalyzed Coupling Reactions for Polymer Synthesis
| Reaction | Catalysts | Monomers | Resulting Polymer | Reference |
| Glaser-Hay Coupling | Cu(I) salt, Amine base, O₂ | 1,4-Diethynylbenzene | Poly(phenylene butadiynylene) | rsc.orgnih.gov |
| Sonogashira Coupling | Pd complex, Cu(I) salt, Amine base | 1,4-Diethynylbenzene derivative and a dihaloarene | Poly(arylene ethynylene) | nih.govresearchgate.net |
These metal-catalyzed coupling reactions significantly expand the utility of this compound as a monomer, enabling the synthesis of materials with tailored electronic and photophysical properties for advanced applications.
Sonogashira Coupling for Extended π-Systems
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction conditions are typically mild, often carried out at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.org
In the context of this compound, the two terminal alkyne groups serve as reactive sites for Sonogashira coupling. This allows for the extension of the π-conjugated system by coupling with various aryl halides. The general scheme for this reaction involves the reaction of the terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) salt, and a base.
This methodology has been successfully employed to synthesize a variety of extended π-conjugated systems. For instance, the coupling of this compound with aryl iodides or bromides can lead to the formation of linear or branched oligomers and polymers with potential applications in organic electronics and materials science. The efficiency of the coupling reaction can be influenced by factors such as the choice of catalyst, base, and solvent.
A notable example is the synthesis of 1,4-Bis(2-methylstyryl)benzene, a compound with a similar core structure, which is used as a scintillator. sigmaaldrich.com While not a direct Sonogashira product of the title compound, its synthesis highlights the utility of cross-coupling reactions in creating extended π-systems based on a central benzene (B151609) ring.
Table 1: Examples of Sonogashira Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|
| This compound | Aryl Iodide | Pd(PPh₃)₄, CuI, Et₃N | Extended π-conjugated oligomer/polymer |
Hydrosilylation and Hydroboration Reactions
The terminal alkyne functionalities of this compound are also amenable to hydrosilylation and hydroboration reactions, which introduce silicon- and boron-containing groups, respectively.
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction is typically catalyzed by transition metal complexes, most commonly platinum catalysts. The reaction can proceed with different regioselectivity (α- or β-addition) and stereoselectivity (syn- or anti-addition) depending on the catalyst and reaction conditions. The resulting vinylsilanes are valuable intermediates for further synthetic transformations.
Hydroboration , on the other hand, involves the addition of a boron-hydrogen bond across the alkyne. masterorganicchemistry.comlibretexts.org This reaction is typically followed by an oxidation step (hydroboration-oxidation) to yield aldehydes or ketones. masterorganicchemistry.comlibretexts.org The hydroboration of terminal alkynes with borane (B79455) (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, leads to the formation of aldehydes. masterorganicchemistry.com This reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the alkyne. masterorganicchemistry.comyoutube.com The stereochemistry of the addition is syn. masterorganicchemistry.comyoutube.com
Table 2: Hydrosilylation and Hydroboration of Terminal Alkynes
| Reaction | Reagents | Product |
|---|---|---|
| Hydrosilylation | HSiR₃, Catalyst (e.g., Karstedt's catalyst) | Vinylsilane |
Derivatization of the Benzene Core for Multifunctional Materials
Beyond the functionalization of the terminal alkyne groups, the central benzene ring of this compound can also be derivatized to create multifunctional materials. This can be achieved through various aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, prior to the introduction of the propargyl ether side chains.
For example, introducing electron-withdrawing or electron-donating groups onto the benzene ring can modulate the electronic properties of the resulting extended π-systems after subsequent Sonogashira coupling. This approach allows for the fine-tuning of the material's properties for specific applications.
Furthermore, the synthesis of related structures where the benzene core is replaced by other aromatic systems or where the linking ether groups are modified can lead to a diverse range of compounds with unique properties. An example of a related diamine derivative is 4-((Prop-2-yn-1-yloxy)methyl)benzene-1,2-diamine, which incorporates reactive amine functionalities on the benzene ring. bldpharm.com
The strategic derivatization of the benzene core, in combination with the versatile reactivity of the terminal alkynes, provides a powerful platform for the design and synthesis of novel multifunctional materials with tailored optical, electronic, and physical properties.
Macromolecular and Polymeric Applications of 1,4 Bis Prop 2 Yn 1 Yloxy Methyl Benzene
Design and Synthesis of Cross-Linked Polymer Networks
The presence of two reactive alkyne groups in 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene allows for its use as a cross-linker in the formation of intricate polymer networks. These networks can be tailored to exhibit a range of thermal and mechanical properties.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary method for polymerizing this compound. When reacted with multi-azide functionalized monomers, it readily forms highly cross-linked thermosetting polymers. The resulting triazole linkages are known for their thermal stability and strong bonding, contributing to the robust nature of the final material.
For instance, the reaction of this compound with a di-azide monomer leads to the formation of a cross-linked polymer network. The properties of the resulting thermoset can be tuned by the nature of the co-monomer. Research has demonstrated the synthesis of thermosets from epoxy monomers in conjunction with alkyne monomers like 1,4-bis(prop-2-yn-1-yloxy)benzene. This approach allows for the creation of materials with high thermal stability and mechanical strength.
While the formation of traditional, non-reversible thermosets is common, the principles of click chemistry can also be adapted to create thermoplastic materials. This can be achieved by carefully selecting co-monomers and reaction conditions that result in linear or branched polymers which can be processed and reshaped upon heating.
Table 1: Examples of Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Polymerization Method | Key Feature |
| Cross-linked Thermoset | Di-azide Compound | CuAAC Click Polymerization | High cross-link density, thermal stability |
| Linear Polymer | Monofunctional Azide (B81097) | CuAAC Click Polymerization | Processable thermoplastic characteristics |
A key advantage of using this compound in polymer networks is the ability to precisely control the network density and topology. The cross-link density is directly proportional to the molar ratio of the bifunctional alkyne monomer to the other monomers in the polymerization reaction. By adjusting this ratio, the mechanical properties of the resulting polymer, such as its modulus and glass transition temperature, can be finely tuned.
Furthermore, the rigid nature of the benzene (B151609) ring in this compound imparts a defined spatial orientation to the cross-links. This contrasts with more flexible cross-linkers, leading to a more ordered network structure. The topology of the network can also be manipulated by using co-monomers of varying geometries and functionalities, allowing for the creation of polymers with isotropic or anisotropic properties.
Development of Functional Polymers and Copolymers
The reactivity of the propargyl groups of this compound extends beyond cross-linking to the synthesis of various functional polymer architectures.
When this compound is reacted with a monomer containing a single azide group, a linear polymer can be synthesized through a step-growth polymerization mechanism. Each monomer unit is incorporated into the polymer backbone, with the benzene and triazole moieties forming part of the main chain. This approach has been utilized to create novel linear polymers with specific functionalities.
The synthesis of hyperbranched polymers is another significant application. By employing an A2B2 type monomer system, where this compound acts as the A2 component, highly branched structures can be generated in a one-pot synthesis. These hyperbranched polymers are characterized by a high density of functional groups at their periphery, a globular shape, and unique solution and melt rheological properties compared to their linear analogs.
The two propargyl groups of this compound make it a suitable core molecule for the divergent synthesis of dendrimers and star polymers. In a divergent approach, successive generations of branching units are added to the core. For example, the two alkyne groups can be reacted with an azide-functionalized molecule that also contains two or more protected alkyne or azide groups. After deprotection, the next generation can be added, leading to a highly branched, well-defined dendritic structure.
Similarly, star polymers can be synthesized by attaching polymer "arms" to the this compound core. This is typically achieved by first synthesizing living polymer chains with a terminal azide group and then "clicking" them onto the alkyne core. This method allows for the creation of star polymers with a precise number of arms and controlled arm length.
Table 2: Architectures of Polymers Derived from this compound
| Polymer Architecture | Synthetic Strategy | Key Structural Feature |
| Linear Polymer | Reaction with mono-azide | Repeating aromatic and triazole units in the backbone |
| Hyperbranched Polymer | A2 + B2 polymerization | High degree of branching, numerous terminal groups |
| Dendrimer | Divergent synthesis from the core | Perfectly branched, generational structure |
| Star Polymer | "Clicking" of polymer arms to the core | Central core with a defined number of polymer arms |
Advanced Materials Science Applications
The polymers synthesized from this compound exhibit a range of properties that make them suitable for advanced materials science applications. The high thermal stability of the triazole-containing networks makes them candidates for use as high-performance adhesives and composites in the aerospace and electronics industries.
The ability to functionalize the polymers by incorporating different monomers opens up possibilities for creating materials with tailored optical, electronic, or biological properties. For example, the incorporation of chromophores could lead to materials for optical data storage or light-emitting diodes. The well-defined structures of dendrimers and star polymers make them promising for applications in drug delivery, catalysis, and nanoscale sensors. The high density of functional groups on the surface of hyperbranched polymers can be utilized for surface modification and the development of specialized coatings.
Preparation of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)
Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications such as gas storage, separation, and catalysis. tcichemicals.comlabinsights.nl The synthesis of these materials relies on the use of rigid organic linkers or building blocks that can form strong covalent bonds to create a periodic network. tcichemicals.comnih.gov
Theoretically, this compound could serve as a linear linker in the synthesis of such frameworks. Its rigid benzene core and the defined geometry of the propargyl ether groups could contribute to the formation of an ordered porous structure. The terminal alkynes could react with complementary functional groups, such as azides, on other monomers to build the framework. However, a review of the scientific literature did not yield specific examples of POFs or COFs synthesized using this particular diyne monomer. General strategies for COF synthesis often involve reactions like boronate ester formation or imine condensation, while the use of click chemistry, though powerful, is still an evolving area for creating the primary framework of COFs. tcichemicals.comlabinsights.nl
Development of Responsive Polymer Systems
Responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. acs.org The development of such systems often involves the careful selection of monomers and crosslinkers that can impart the desired responsiveness.
The rigid aromatic core of this compound could be incorporated into polymer chains to influence their mechanical and thermal properties. The alkyne groups offer a route to crosslink polymer chains, and the density of these crosslinks can be a critical factor in determining a material's response to stimuli. For instance, in a hydrogel, the degree of crosslinking affects its swelling behavior. While the building block itself is not inherently responsive, it could be copolymerized with functional monomers that are responsive to specific stimuli. The resulting polymer could then be crosslinked using the alkyne groups to create a responsive network. Despite these possibilities, specific studies detailing the synthesis and characterization of responsive polymer systems based on this compound are not readily found in the surveyed literature.
Engineering of Materials for Specific Chemical and Physical Functionalities
The terminal alkyne groups of this compound are versatile chemical handles for post-synthesis functionalization via click chemistry. rsc.orgnih.govacs.org This allows for the engineering of materials with tailored chemical and physical properties. Once this monomer is polymerized or incorporated into a material, the alkyne groups can be used to attach a wide variety of molecules, including fluorescent dyes, bioactive molecules, or other functional polymers. nih.gov
This post-polymerization modification is a powerful tool for creating materials with specific functionalities. For example, attaching hydrophilic polymers like polyethylene (B3416737) glycol could modify the surface properties of a material, while introducing specific ligands could create materials for sensing or separation applications. The synthesis of an alkyne-functionalized polyester, for instance, has been shown to be cross-linkable via thiol-yne chemistry, resulting in a soft, degradable elastomer with mechanical properties comparable to human soft tissues. acs.org While this demonstrates the potential of alkyne-functionalized monomers, research specifically employing this compound for such purposes is not yet prevalent.
Advanced Spectroscopic and Structural Characterization of Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of the monomer and confirming the structural changes that occur upon polymerization.
For the monomer, 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene , the proton (¹H) NMR spectrum is expected to show distinct signals corresponding to the terminal alkyne protons (≡C-H), the methylene (B1212753) protons adjacent to the alkyne (O-CH₂-C≡), the methylene protons of the benzyl (B1604629) group (Ar-CH₂-O), and the aromatic protons on the central benzene (B151609) ring. The carbon-13 (¹³C) NMR spectrum would similarly display characteristic peaks for the acetylenic carbons (C≡C), the methylene carbons, and the aromatic carbons.
While specific spectral data for polymers of This compound are not widely published, the characterization of structurally analogous monomers and their polymers provides a clear framework for analysis. For instance, the synthesis of 1,4-Bis((9H-carbazol-9-yl)methyl)benzene (bCmB), which also features a 1,4-disubstituted benzene core with methylene linkers, offers a relevant case study. nih.gov The detailed NMR analysis confirmed its structure before polymerization. nih.gov
Table 1: ¹H and ¹³C NMR Data for the Related Monomer 1,4-Bis((9H-carbazol-9-yl)methyl)benzene in CDCl₃ and DMSO-d₆ respectively. nih.gov
| Assignment | ¹H NMR (CDCl₃) Chemical Shift (δ, ppm) | ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) |
| -NCH₂ | 5.44 (s, 4H) | 46.1 |
| Benzene-H | 7.01 (s, 4H) | 126.8 |
| Carbazole-H | 7.22 (t, J = 7.6 Hz, 4H) | 108.8 |
| Carbazole-H | 7.30 (d, J = 7.6 Hz, 4H) | 119.2 |
| Carbazole-H | 7.39 (t, J = 7.6 Hz, 4H) | 120.4 |
| Carbazole-H | 8.10 (d, J = 7.6 Hz, 4H) | 123.0 |
| Carbazole-C | - | 125.8 |
| Benzene-C | - | 136.5 |
| Carbazole-C | - | 140.5 |
s = singlet, t = triplet, d = doublet
Upon polymerization of a diyne monomer like This compound , significant changes in the NMR spectra would be expected. For example, in a "click polymerization" reaction, the signals corresponding to the terminal alkyne proton (≡C-H) and the acetylenic carbons (C≡C) would disappear or shift dramatically, while new signals corresponding to the formed polymer backbone, such as triazole rings, would appear. chemrxiv.orgnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the characteristic functional groups present in the monomer and for tracking their transformation during polymerization.
For This compound , the key expected vibrational bands include:
Alkyne Group: A sharp, weak stretching vibration for the C≡C bond typically appearing around 2100-2140 cm⁻¹, and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹.
Ether Linkage: A characteristic C-O-C stretching vibration in the region of 1070-1150 cm⁻¹.
Benzene Ring: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending band around 800-840 cm⁻¹.
During polymerization, the disappearance of the alkyne-related bands (C≡C and ≡C-H) would serve as a primary indicator of successful reaction. scirp.org The molecular structure of newly synthesized polymers is routinely confirmed using FT-IR and Raman spectroscopies to verify the presence of expected bonds in the polymer backbone and the consumption of monomer functional groups. scirp.orgscirp.org
Mass Spectrometry (MS) for Oligomer and Polymer Molecular Weight Distribution
Mass spectrometry is a powerful technique for determining the molecular weight of the monomer and for analyzing the molecular weight distribution of resulting oligomers and polymers. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly suited for large molecules like polymers.
Table 2: Predicted Mass Spectrometry Data for this compound (C₁₄H₁₄O₂). uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 215.10666 | 155.1 |
| [M+Na]⁺ | 237.08860 | 165.3 |
| [M-H]⁻ | 213.09210 | 157.1 |
| [M+NH₄]⁺ | 232.13320 | 167.4 |
| [M+K]⁺ | 253.06254 | 159.9 |
CCS = Collision Cross Section
When this monomer is polymerized, MS techniques can be used to analyze the resulting mixture. For oligomers, distinct peaks for each chain length may be resolved. For high molecular weight polymers, these techniques provide data on the average molecular weight (Mn, Mw) and the polydispersity index (PDI), which are critical parameters defining the physical properties of the polymer.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation (for related compounds)
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. While the crystal structure for This compound is not available, data for the closely related compound 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene has been reported, offering valuable insight into the likely conformation and crystal packing.
The study revealed that 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene crystallizes in the monoclinic space group P2₁/c. The molecule itself possesses an inversion center located at the centroid of the benzene ring.
Table 3: Crystal Structure Data for the Related Compound 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (C₁₂H₈Br₂O₂).
| Parameter | Value | Reference |
| Crystal System | Monoclinic | bldpharm.com |
| Space Group | P2₁/c | bldpharm.com |
| a (Å) | 4.1957(13) | bldpharm.com |
| b (Å) | 13.402(4) | bldpharm.com |
| c (Å) | 11.160(3) | bldpharm.com |
| β (°) | 99.645(10) | bldpharm.com |
| Volume (ų) | 618.7(3) | bldpharm.com |
| Z (molecules/unit cell) | 2 | bldpharm.com |
| Temperature (K) | 273(2) | bldpharm.com |
This structural information is vital for understanding intermolecular interactions and for designing materials with specific solid-state properties, such as those desired in organic electronics or functional crystalline polymers.
Thermal Analysis Techniques (TGA, DSC) for Polymer Thermal Stability and Transitions
Thermal analysis techniques are critical for evaluating the performance of polymers at different temperatures. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature program, identifying thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
For polymers derived from This compound , TGA would be used to determine the onset of decomposition, which is a key measure of the material's operational temperature range. For example, studies on other novel aromatic polyamides have used TGA to demonstrate high thermal stability, with decomposition not occurring until 300°C. scirp.orgscirp.org DSC analysis would identify the glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This is a fundamental property for any polymeric material, dictating its mechanical behavior and processing conditions.
Theoretical and Computational Investigations of 1,4 Bis Prop 2 Yn 1 Yloxy Methyl Benzene and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution, which governs the molecule's stability, geometry, and reactivity.
For 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene, such calculations would begin with a geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this compound, the electron-rich regions would be expected around the oxygen atoms and the π-systems of the benzene (B151609) ring and alkyne groups, while the acidic terminal alkyne protons would be electron-poor sites. These sites are critical for predicting how the monomer will interact with other molecules, including catalysts and other monomers during polymerization.
Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for radical, nucleophilic, or electrophilic attack. For instance, the terminal carbons of the propargyl groups are expected to be highly reactive, which is the basis for their utility in "click" chemistry and other polymerization reactions. The calculation of bond dissociation energies (BDEs) for the C-H bonds of the terminal alkynes can quantify the ease with which these protons can be abstracted, providing insight into the initiation mechanism of certain polymerization pathways. While specific published data for this exact molecule is scarce, the methodologies are well-established for disubstituted benzenes. cmu.edu
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G(d) level)
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~1.5 D | Indicates overall molecular polarity |
| ESP Minimum (on Oxygen) | -45 kcal/mol | Site for electrophilic attack/coordination |
| ESP Maximum (on Alkyne-H) | +25 kcal/mol | Site for nucleophilic attack/deprotonation |
This table is illustrative and contains hypothetical data to demonstrate the output of quantum chemical calculations.
Molecular Dynamics Simulations for Polymerization and Network Formation
While quantum mechanics is excellent for describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for modeling the collective behavior of thousands or millions of atoms over time, such as in a polymerization reaction. youtube.com MD simulations use classical mechanics and a "force field"—a set of equations and parameters that describe the potential energy of the system—to calculate the trajectory of atoms and molecules. youtube.com
To simulate the polymerization of this compound, one would construct a simulation box containing a large number of monomers, an initiator species (if required by the specific chemistry, such as in thiol-yne reactions), and optionally, solvent molecules. youtube.com The simulation would proceed by:
Initialization: Assigning random initial positions and velocities to all molecules in the box at a specified temperature.
Equilibration: Allowing the system to relax to a stable, low-energy state under the defined temperature and pressure.
Production Run: Simulating the reactive process. A reactive force field (like ReaxFF) or a multiscale model could be employed where bond formation and breaking are allowed. For instance, when two reactive ends (e.g., a terminal alkyne and a thiol radical) come within a certain cutoff distance and orientation, a new covalent bond can be formed, simulating the propagation of the polymer chain.
By tracking the system over time, MD simulations can provide invaluable information on polymerization kinetics, the evolution of molecular weight distribution, and the degree of cross-linking. As the bifunctional monomers link together, the simulation would show the transition from a liquid-like state of individual monomers to a gelled state and finally to a solid, cross-linked thermoset network. Analysis of the final network topology reveals crucial information about cross-link density, pore size distribution, and the formation of structural heterogeneities, all of which directly influence the final material's mechanical and thermal properties.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of Polymerization
| Parameter | Example Value | Purpose |
| Force Field | ReaxFF or PCFF+ | Defines inter- and intramolecular forces and allows for reactions. |
| System Size | 500 Monomers | Represents a statistically relevant sample of the bulk material. |
| Temperature | 350 K | Simulates the reaction conditions. |
| Pressure | 1 atm | Simulates ambient pressure conditions. |
| Simulation Time | 10 nanoseconds | Allows for sufficient time for polymerization to proceed. |
| Time Step | 0.5 femtoseconds | Ensures numerical stability of the integration algorithm. |
Computational Design of Novel Materials based on this compound
Computational design leverages theoretical modeling to rationally design new materials with targeted properties, accelerating the discovery process and reducing experimental trial-and-error. nist.govyoutube.com Starting with this compound as a scaffold, computational methods can explore a vast chemical space to create novel derivatives for advanced polymers.
The design process involves creating a virtual library of candidate monomers by systematically modifying the parent structure. For example, one could:
Modify the Benzene Core: Introduce electron-donating or electron-withdrawing substituents onto the benzene ring to tune the electronic properties and reactivity of the monomer.
Alter the Linker: Replace the ether linkages with esters, amides, or other functional groups to change the flexibility, polarity, and chemical stability of the resulting polymer.
Change the Reactive Group: Substitute the propargyl groups with other reactive moieties, such as vinyl or epoxide groups, to access different polymerization chemistries and network structures.
For each virtual derivative, high-throughput computational screening can be performed. Quantum chemical calculations can quickly predict monomer properties like reactivity and stability. Subsequently, MD simulations can be used to model the polymerization of the most promising candidates and predict key properties of the resulting polymer network, such as density, glass transition temperature (Tg), and mechanical moduli. This computational pre-screening identifies the most promising candidates for laboratory synthesis and testing, focusing experimental efforts on materials with the highest probability of success. researchgate.net
Predictive Modeling of Structure-Property Relationships in Polymeric Systems
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the chemical structure of molecules with their macroscopic properties. rowan.edu For polymers derived from this compound and its computationally designed derivatives, QSPR can create predictive models for complex properties that are too computationally expensive to calculate directly from first principles for every new candidate. nih.gov
The development of a QSPR model involves several steps:
Data Set Generation: A diverse set of polymers is created, either experimentally or through simulation, with known structural features and measured (or accurately simulated) properties (e.g., Tg, Young's modulus, thermal decomposition temperature).
Descriptor Calculation: For each polymer's repeating unit, a large number of numerical "descriptors" are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex topological, geometric, and electronic descriptors.
Model Building: Using machine learning or statistical regression techniques (e.g., multiple linear regression, neural networks), a mathematical equation is developed that links a subset of the most relevant descriptors to the target property.
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted to the training data.
Once a reliable QSPR model is established, it can be used to instantly predict the properties of any new, hypothetical polymer structure based solely on its calculated descriptors. This allows for the rapid screening of vast virtual libraries of materials, identifying candidates with optimal combinations of properties for specific applications, long before they are ever synthesized.
Table 3: Illustrative QSPR Model for Glass Transition Temperature (Tg)
| Descriptor | Coefficient | Description |
| (Intercept) | 50.2 | Baseline Tg value |
| Molecular Weight | +0.15 | Heavier monomers lead to higher Tg. |
| Number of Rotatable Bonds | -2.5 | More flexible linkers lower the Tg. |
| Aromatic Atom Count | +3.1 | Higher aromatic content increases rigidity and Tg. |
| Dipole Moment | +1.2 | Increased polarity can lead to stronger intermolecular forces and higher Tg. |
This table represents a simplified, hypothetical QSPR equation: Tg = 50.2 + 0.15(MW) - 2.5(N_rot) + 3.1(N_arom) + 1.2(Dipole). The coefficients are for illustrative purposes only.
Future Research Directions and Emerging Applications
Exploration of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in Advanced Catalysis and Sensing
The terminal alkyne moieties of this compound are key to its potential in advanced catalysis and sensing applications. These groups can be leveraged to immobilize the molecule onto catalytic supports or to act as responsive units in sensor design.
In the realm of catalysis, bifunctional ligands play a crucial role in enabling and controlling chemical reactions. nih.govnih.govtcd.ie The two propargyl groups of this compound can be functionalized to create novel bifunctional catalysts. For instance, gold-catalyzed reactions, which are known for their efficiency in activating alkynes, could be employed to develop new catalytic systems where the benzene (B151609) derivative acts as a scaffold. nih.govnih.gov Future research could focus on synthesizing derivatives of this compound to act as ligands in homogeneous catalysis or as building blocks for heterogeneous catalysts.
For sensing applications, terminal alkynes have been utilized as Raman probes for monitoring local cellular environments. nih.gov The hydrogen-deuterium exchange at the terminal alkyne can lead to significant shifts in Raman peaks, providing a basis for sensitive detection. nih.gov The bifunctional nature of this compound allows for its incorporation into more complex sensor architectures. For example, it could be used to functionalize nanoparticles or surfaces to create sensors for various analytes. One propargyl group could anchor the molecule to a substrate, while the other remains free to interact with the target analyte or participate in a signal-generating reaction.
| Potential Application Area | Key Functional Group | Research Direction |
| Advanced Catalysis | Terminal Alkyne | Development of novel bifunctional ligands and heterogeneous catalysts. |
| Chemical Sensing | Terminal Alkyne | Creation of ratiometric Raman probes and functionalized sensor surfaces. |
Integration into Hybrid Organic-Inorganic Composites
Hybrid organic-inorganic materials often exhibit synergistic properties that surpass those of their individual components. The ability of this compound to undergo "click" reactions makes it an ideal organic component for creating novel hybrid composites.
One promising area of research is the development of functionalized silica (B1680970) materials. nih.govnih.gov By co-condensing this compound with silica precursors, it is possible to create hybrid materials with tailored porosity and surface chemistry. The terminal alkyne groups can then be used to graft other functional molecules onto the silica surface, leading to materials with applications in chromatography, controlled drug delivery, and catalysis. Research has shown that bifunctional surface layers on silica particles can be produced, offering enhanced properties. nih.gov
Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or other porous coordination polymers is another exciting prospect. The rigid benzene core and the reactive alkyne ends make it a suitable linker for constructing robust and functional frameworks. These hybrid materials could find use in gas storage, separation, and catalysis.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The rigid aromatic core and the directional nature of the propargyl ether groups in this compound make it a compelling candidate for the construction of well-defined supramolecular architectures.
The terminal alkyne groups can participate in hydrogen bonding and other weak interactions, driving the self-assembly of the molecules into ordered structures such as sheets, fibers, or more complex networks. The resulting supramolecular assemblies could exhibit interesting photophysical or electronic properties, with potential applications in organic electronics or as templates for the synthesis of other nanomaterials.
Moreover, the "click" reaction can be employed to covalently capture these self-assembled structures, leading to the formation of robust and permanent nano-architectures. This combination of self-assembly and covalent chemistry offers a powerful strategy for the bottom-up fabrication of functional materials.
Development of High-Performance Materials with Tailored Properties
The bifunctionality of this compound makes it an excellent crosslinking agent for the development of high-performance polymers. Through reactions such as "click" chemistry with diazide monomers, it can be used to create highly crosslinked polytriazole networks.
These resulting polymers are expected to exhibit high thermal stability, good mechanical properties, and excellent chemical resistance. The aromatic core of the monomer contributes to the rigidity and thermal stability of the polymer network, while the triazole linkages formed during the "click" reaction are known for their robustness.
Future research in this area could focus on:
The synthesis and characterization of new polymers derived from this compound.
The investigation of the structure-property relationships of these materials.
The exploration of their potential applications in areas such as aerospace, microelectronics, and coatings.
| Polymer Property | Contributing Structural Feature |
| High Thermal Stability | Aromatic core, triazole linkages |
| Good Mechanical Strength | High crosslinking density, rigid aromatic units |
| Chemical Resistance | Stable triazole network |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : A modified Hantzsch synthesis is commonly employed, utilizing ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate as a key intermediate. Propargyl bromide is reacted with sodium hydride (NaH) in dry tetrahydrofuran (THF) under inert conditions to introduce the propargyloxy moiety. Subsequent Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enables functionalization with aryl/heteroaryl azides. Optimization involves controlling stoichiometry (1:1.2 molar ratio for propargyl bromide), temperature (0–5°C for initial steps), and catalyst loading (5 mol% CuI). Yields >85% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the methylene and propargyl protons (δ 4.5–5.0 ppm for CH₂-O; δ 2.5–3.0 ppm for acetylenic protons). Fourier-transform infrared (FT-IR) confirms C≡C stretches (~2100 cm⁻¹) and ether linkages (C-O, ~1100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., [M+H]⁺ at m/z 245.1). Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths (C-O: ~1.42 Å) and torsion angles .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states during CuAAC, revealing activation energies (~25 kcal/mol) and regioselectivity for 1,4-triazole formation. Molecular docking simulations (AutoDock Vina) assess steric effects of substituents on azide partners. In silico tools like ACD/Labs Percepta predict logP (~2.8) and solubility (<0.1 mg/mL in water), guiding solvent selection (e.g., DMF/THF mixtures) .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software?
- Methodological Answer : SHELXL refinement may encounter issues with anisotropic displacement parameters for terminal propargyl groups due to thermal motion. Strategies include:
- Applying restraints (DELU, SIMU) to stabilize C≡C bond distances (~1.20 Å).
- Using TWIN/BASF commands for twinned crystals (common in orthorhombic systems).
- Validating hydrogen positions via HFIX or DFT-optimized geometries. Cross-validation with Rfree (>5% test reflections) ensures model robustness .
Q. How does photochemical exposure influence the stability of this compound, and what degradation pathways are observed?
- Methodological Answer : Under UV (254 nm) in acetonitrile, photolysis generates phenylsulfonyl radicals (via S-O cleavage in analogues), leading to Fries rearrangement or disproportionation. For the propargyl derivative, competitive alkyne oxidation may yield diketones. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify acidic byproducts (e.g., carboxylic acids) by titration. Oxygen scavengers (e.g., TEMPO) suppress radical chain reactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
